Cas no 887030-02-6 (8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with a substituted piperazine moiety, exhibiting potential pharmacological activity due to its structural features. The compound incorporates a 2-fluorophenylmethyl group, which may enhance binding affinity and selectivity in biological systems. Its purine core, coupled with methyl and propyl substituents, contributes to its stability and lipophilicity, potentially improving bioavailability. The presence of the fluorophenyl group suggests possible interactions with CNS targets, making it a candidate for neurological or psychiatric research applications. This compound’s well-defined structure allows for precise modification and study of structure-activity relationships in medicinal chemistry.
8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
887030-02-6 structure
Product name:8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:887030-02-6
MF:C20H25FN6O2
Molecular Weight:400.449907064438
CID:5362362

8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione
    • 8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • インチ: 1S/C20H25FN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-6-4-5-7-15(14)21/h4-7H,3,8-13H2,1-2H3,(H,23,28,29)
    • InChIKey: MGPIDBAQDQGKJD-UHFFFAOYSA-N
    • SMILES: N1(CCC)C2=C(N(C)C(=O)NC2=O)N=C1N1CCN(CC2=CC=CC=C2F)CC1

8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2636-0025-5μmol
8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887030-02-6 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F2636-0025-4mg
8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887030-02-6 90%+
4mg
$66.0 2023-07-06
Life Chemicals
F2636-0025-50mg
8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887030-02-6 90%+
50mg
$160.0 2023-07-06
Life Chemicals
F2636-0025-15mg
8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887030-02-6 90%+
15mg
$89.0 2023-07-06
Life Chemicals
F2636-0025-30mg
8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887030-02-6 90%+
30mg
$119.0 2023-07-06
Life Chemicals
F2636-0025-25mg
8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887030-02-6 90%+
25mg
$109.0 2023-07-06
Life Chemicals
F2636-0025-10μmol
8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887030-02-6 90%+
10μl
$69.0 2023-07-06
Life Chemicals
F2636-0025-10mg
8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887030-02-6 90%+
10mg
$79.0 2023-07-06
Life Chemicals
F2636-0025-1mg
8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887030-02-6 90%+
1mg
$54.0 2023-07-06
Life Chemicals
F2636-0025-2μmol
8-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887030-02-6 90%+
2μl
$57.0 2023-07-06

8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報

8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: A Comprehensive Overview

The compound with CAS No. 887030-02-6, known as 8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, is a highly specialized purine derivative with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we delve into its chemical structure, synthesis methods, pharmacological properties, and recent advancements in its research and applications.

The purine skeleton forms the core of this molecule, which is a well-known heterocyclic structure with two nitrogen atoms at positions 1 and 3. The substitution pattern on the purine ring plays a crucial role in determining its biological activity. In this case, the purine ring is modified with a piperazine moiety at position 8 and a methyl group at position 3. Additionally, the presence of a propyl group at position 7 further enhances the molecule's complexity and potential for interaction with biological targets.

The piperazine ring, a six-membered amine-containing structure, is attached to the purine core via a methylene bridge. This substitution pattern is significant as it introduces flexibility and enhances the molecule's ability to engage in hydrogen bonding interactions. The fluorophenyl group attached to the piperazine ring adds electronic diversity and may influence the compound's pharmacokinetic properties. Recent studies have shown that such substitutions can improve bioavailability and reduce off-target effects.

From a synthetic standpoint, the construction of this compound involves multi-step processes that require precise control over stereochemistry and regioselectivity. The synthesis typically begins with the preparation of the purine core using well-established methods such as the Biginelli reaction or its variations. Subsequent steps involve functionalization of the purine ring with the piperazine moiety and other substituents. Researchers have explored various coupling reactions and protecting group strategies to achieve high yields and purity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound more accurately. Molecular docking studies have revealed that 8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-7-propyl... exhibits strong binding affinity towards several therapeutic targets. For instance, it has shown potential as an inhibitor of kinase enzymes involved in cancer progression. Preclinical studies have demonstrated its ability to suppress tumor growth in animal models without significant toxicity.

In addition to its antitumor activity, this compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate cholinergic pathways suggests it could serve as a lead compound for developing new therapeutic agents. Furthermore, recent research has highlighted its anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions.

The development of efficient synthetic routes remains a critical area of focus for researchers working on this compound. Green chemistry approaches are being explored to minimize waste and improve sustainability. For example, catalytic cross-coupling reactions are being utilized to construct key intermediates with high efficiency.

In conclusion,8-{4-(2-fluorophenyl)methylpiperazin... represents a promising lead compound in medicinal chemistry with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its structure-function relationships and optimize its pharmacokinetic profile for clinical use.

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